5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole
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Overview
Description
5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms. These compounds are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit significant anti-cancer activity when evaluated against human cancer cell lines .
Mode of Action
1,2,4-oxadiazole derivatives have been shown to interact with various biological targets, leading to a range of effects including anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-h3 and antiparasitic properties .
Biochemical Pathways
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit significant anti-cancer activity, suggesting they may interact with pathways related to cell proliferation and survival .
Pharmacokinetics
It’s worth noting that a pyrimidine analog, 5 fluoro-uracil, which is a chemotherapeutic drug used for treating multiple solid malignant tumors, has been found to have side effects like low bioavailability and high toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives, such as esters or acid chlorides, in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: Due to its unique electronic properties, the compound is used in the development of organic semiconductors and other advanced materials.
High-Energy Materials: Oxadiazole derivatives, including this compound, are explored for their potential as high-energy materials in explosives and propellants.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole: Another isomer of oxadiazole with similar applications in medicinal chemistry and material science.
1,2,5-Oxadiazole:
Uniqueness
5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can enhance its biological activity and make it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-13-8-4-5-11(9-13)10-14-17-15(18-19-14)12-6-2-1-3-7-12/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNSPNWFXRKFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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